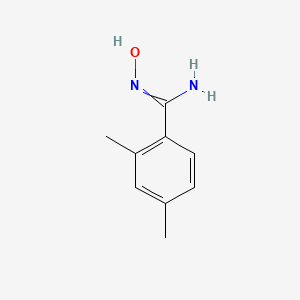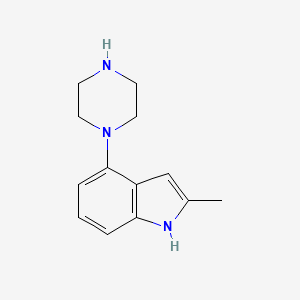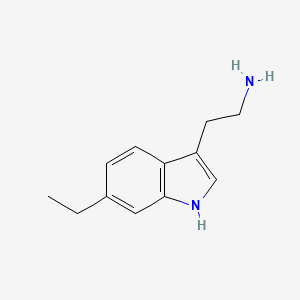![molecular formula C22H18N2O3 B8510236 7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one
概要
説明
7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one is a complex organic compound belonging to the class of dibenzazepines This compound is characterized by its unique structure, which includes a dibenzazepine core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dibenzazepine core
For example, the synthesis may start with the preparation of a dibenzazepine intermediate, which is then subjected to nitration and subsequent reduction to form the oxime group. The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the oxime group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
類似化合物との比較
Similar Compounds
5H-Dibenz[b,f]azepine: Another dibenzazepine derivative with similar structural features but different functional groups.
10,11-Dihydro-5H-dibenz[b,f]azepine: A related compound with a hydrogenated dibenzazepine core.
6,7-Dihydro-5H-dibenz[c,e]azepine: A similar compound with a different arrangement of the dibenzazepine core.
Uniqueness
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H18N2O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
7-hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one |
InChI |
InChI=1S/C22H18N2O3/c1-27-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23-26)22(24)25/h2-13,26H,14H2,1H3 |
InChIキー |
SOLDALVDWSHNCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(=NO)C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine](/img/structure/B8510164.png)





![1-[3,5-Bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8510207.png)





